molecular formula C6H12OS B2755861 3-(Methoxymethyl)cyclobutane-1-thiol CAS No. 2490418-67-0

3-(Methoxymethyl)cyclobutane-1-thiol

Cat. No.: B2755861
CAS No.: 2490418-67-0
M. Wt: 132.22
InChI Key: BODGRAODQJEMIG-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)cyclobutane-1-thiol is an organic compound with the molecular formula C6H12OS It features a cyclobutane ring substituted with a methoxymethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)cyclobutane-1-thiol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving suitable precursors.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the cyclobutane ring with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Thiol Group Addition:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)cyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium thiolate or sodium alkoxide are commonly used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(Methoxymethyl)cyclobutane-1-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing thiol-containing drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)cyclobutane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research. The methoxymethyl group can also participate in various chemical reactions, further expanding its utility.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-thiol: Lacks the methoxymethyl group, making it less versatile in chemical reactions.

    3-(Hydroxymethyl)cyclobutane-1-thiol: Contains a hydroxymethyl group instead of a methoxymethyl group, which affects its reactivity and applications.

    3-(Methoxymethyl)cyclobutane-1-ol:

Uniqueness

3-(Methoxymethyl)cyclobutane-1-thiol is unique due to the presence of both a methoxymethyl group and a thiol group, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(methoxymethyl)cyclobutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-7-4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODGRAODQJEMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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